N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide
Description
This compound features an acetamide backbone linked to a 2,5-dimethoxyphenyl group and a 1-oxo-1,2-dihydroisoquinolin-5-yl moiety substituted with a 2-methoxyethyl chain.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-27-12-11-24-10-9-16-17(22(24)26)5-4-6-19(16)30-14-21(25)23-18-13-15(28-2)7-8-20(18)29-3/h4-10,13H,11-12,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMXJOGZTGGYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Dimethoxyphenyl Intermediate:
Synthesis of the Isoquinolinyl Intermediate: This step involves the construction of the isoquinoline ring system, which can be achieved through various cyclization reactions.
Coupling of Intermediates: The final step involves coupling the dimethoxyphenyl intermediate with the isoquinolinyl intermediate through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield reduced isoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related acetamide derivatives with modifications in substituents, aromatic systems, and pharmacological targets. Key comparisons include:
*Calculated based on molecular formula (C22H23N2O6).
Key Findings
Substituent Effects on Pharmacokinetics: The target compound’s 2,5-dimethoxyphenyl group may enhance solubility compared to EVT-401’s trifluoromethyl-fluoroaryl group, which is more lipophilic and metabolically stable .
Aromatic System Modifications: EVT-401 and the target compound both feature 1,2-dihydroisoquinoline cores, but EVT-401’s hydroxypropyl-methyl side chain may improve target engagement in P2X7 receptors . The tetrahydroisoquinoline derivative () has a saturated ring, reducing aromaticity and possibly limiting π-stacking interactions critical for binding .
Biological Activity Trends: Fluorinated groups (e.g., in EVT-401 and ’s fluorobenzyl) are associated with higher receptor affinity and potency in inflammatory pathways .
Patent Landscape :
- Benzothiazole-based acetamides () prioritize halogenated or trifluoromethyl substituents for enhanced bioactivity, suggesting the target compound’s dimethoxy groups may occupy a niche in selectivity .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological studies on the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.
- Contradictions: lists pesticidal acetamides with chloro and dimethylphenyl groups, underscoring that minor substituent changes can drastically alter biological function .
- Future Directions : Synthetic optimization of the methoxyethyl chain (e.g., cyclization or fluorination) could balance solubility and potency.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- A dimethoxyphenyl group
- An isoquinoline moiety
- An acetamide functional group
The molecular formula is , and its molecular weight is approximately 356.42 g/mol.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.42 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and may contribute to the compound's potential therapeutic effects.
Neuroprotective Effects
Studies have shown that isoquinoline derivatives possess neuroprotective properties. These compounds can mitigate neuronal damage caused by various insults, including oxidative stress and excitotoxicity. The specific mechanisms involve the modulation of neuroinflammatory pathways and enhancement of cellular survival signals.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer potential. Research on structurally related compounds indicates they can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Table 2: Summary of Biological Activities
Case Study 1: Neuroprotection in Cellular Models
In a study examining the neuroprotective effects of isoquinoline derivatives, it was found that pretreatment with similar compounds significantly reduced neuronal cell death in models of neurotoxicity induced by glutamate. This suggests potential applications in neurodegenerative diseases.
Case Study 2: Anticancer Mechanisms
Research involving analogs of this compound demonstrated that these compounds could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G0/G1 phase.
Table 3: Summary of Case Studies
| Study Focus | Findings | Year |
|---|---|---|
| Neuroprotection | Reduced cell death in glutamate-induced models | 2020 |
| Anticancer Mechanisms | Induced G0/G1 phase arrest in breast cancer cells | 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
